![molecular formula C51H30O9 B12958134 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid typically involves multiple steps, including:
Formation of Ethynyl Intermediates: The initial step involves the synthesis of ethynyl intermediates through Sonogashira coupling reactions. This reaction requires palladium catalysts and copper(I) iodide as co-catalysts, with triethylamine as the base.
Aromatic Substitution: The ethynyl intermediates are then subjected to aromatic substitution reactions to introduce the hydroxy and carboxy groups. This step often involves the use of strong bases like sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the substituted aromatic intermediates to form the target compound. This step may require additional palladium-catalyzed coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carboxy groups, converting them to alcohols.
Substitution: Aromatic substitution reactions can occur, especially at positions ortho or para to the hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple aromatic rings and functional groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins or alter the properties of materials in which the compound is incorporated.
類似化合物との比較
Similar Compounds
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid: Similar in structure but with variations in functional groups or substitution patterns.
3,5-bis(4-carboxyphenyl)phenyl]benzoic acid: Another compound with multiple aromatic rings and carboxy groups.
Uniqueness
Structural Complexity: The compound’s unique combination of multiple aromatic rings and functional groups sets it apart from simpler analogs.
特性
分子式 |
C51H30O9 |
|---|---|
分子量 |
786.8 g/mol |
IUPAC名 |
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C51H30O9/c52-46-22-13-34(25-43(46)49(55)56)4-1-31-7-16-37(17-8-31)40-28-41(38-18-9-32(10-19-38)2-5-35-14-23-47(53)44(26-35)50(57)58)30-42(29-40)39-20-11-33(12-21-39)3-6-36-15-24-48(54)45(27-36)51(59)60/h7-30,52-54H,(H,55,56)(H,57,58)(H,59,60) |
InChIキー |
NSQPIVLRGLFXQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


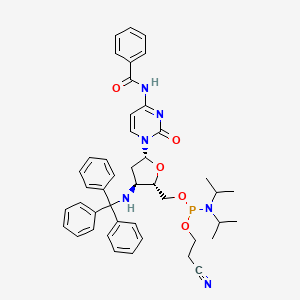
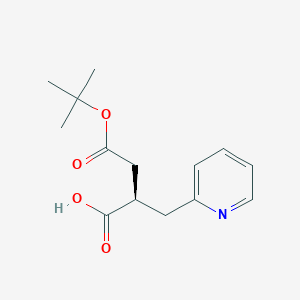
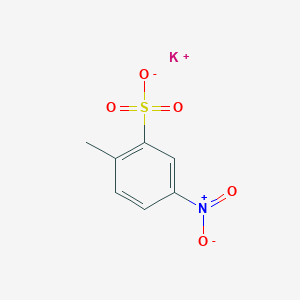
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

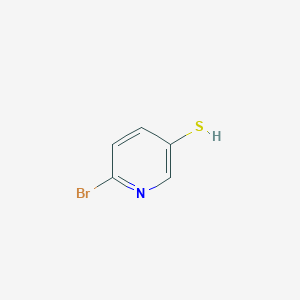
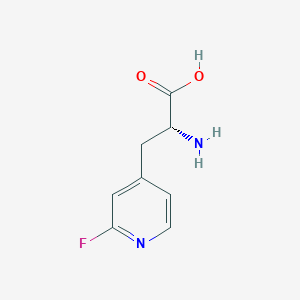


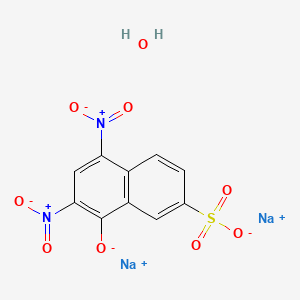
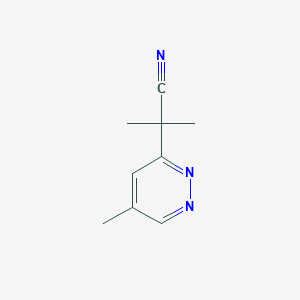
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)
